
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The amide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted amides or thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticonvulsant, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide can be compared with other thiadiazole derivatives, such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Known for its antimicrobial properties.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide: Studied for its anticonvulsant activity.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1-pyrrolidinylsulfonyl)benzamide: Investigated for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity compared to other thiadiazole derivatives.
Propiedades
Fórmula molecular |
C9H15N3OS |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide |
InChI |
InChI=1S/C9H15N3OS/c1-4-6(3)8(13)10-9-12-11-7(5-2)14-9/h6H,4-5H2,1-3H3,(H,10,12,13) |
Clave InChI |
WVDHUZKDNGADJF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


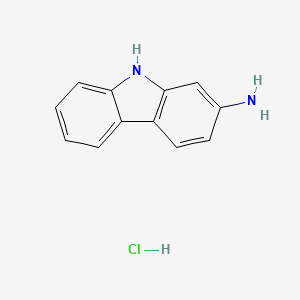
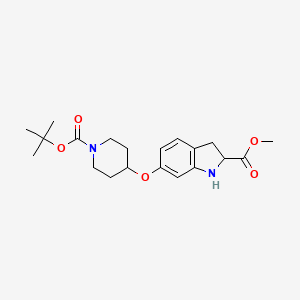
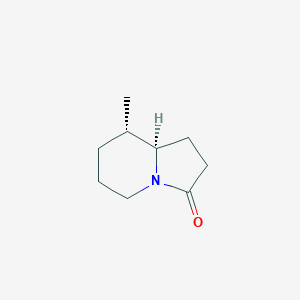
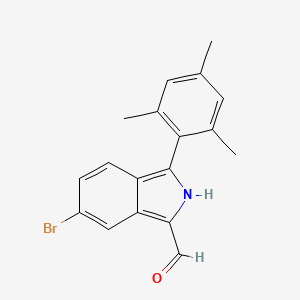
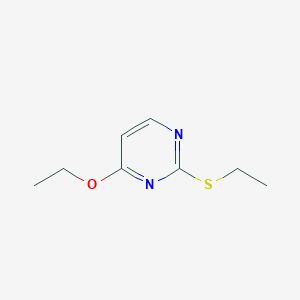
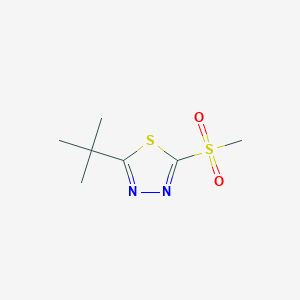
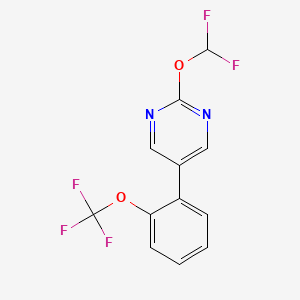
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,2-c]pyrimidine-7-carboxamide](/img/structure/B13105006.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)

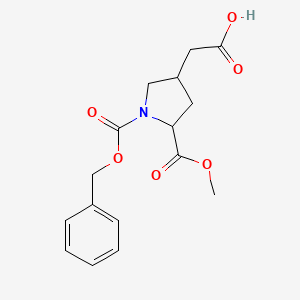
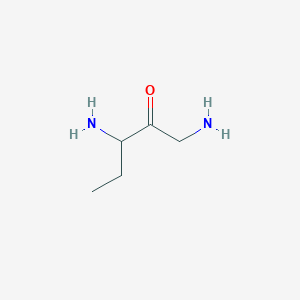
![5-Bromo-2-[1-[(4-fluorophenyl)hydrazono]propyl]phenol](/img/structure/B13105030.png)

